acetic acid

描述

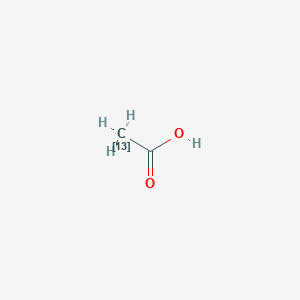

Structure

3D Structure

属性

IUPAC Name |

acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

61.045 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79562-15-5, 1563-80-0 | |

| Record name | ACETIC ACID-2-13C, 2,2,2-d3, * ATOM % 13C,* ATOM % D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid-2-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis Methodologies for Acetic Acid

Chemical Synthesis Pathways and Catalytic Mechanisms

The industrial production of acetic acid is dominated by several key chemical synthesis routes, each with distinct catalytic mechanisms and operating conditions. These pathways primarily involve the carbonylation of methanol (B129727) and the oxidation of hydrocarbons, which have been refined over decades to improve efficiency, selectivity, and economic viability.

Methanol Carbonylation Processes

Methanol carbonylation has become the most prominent method for this compound synthesis, accounting for the majority of global production. chemcess.comnjangyang.com This preference is due to the high selectivity and efficiency of the processes. The fundamental reaction involves the insertion of a carbon monoxide molecule into methanol. portfolio-pplus.com Three major industrial processes have been developed based on different metal catalysts: the rhodium-catalyzed Monsanto process, the iridium-catalyzed Cativa process, and the earlier cobalt-catalyzed BASF process. researchgate.net

First commercialized by Monsanto in 1970, this process became the dominant method for this compound production for many years. portfolio-pplus.com It utilizes a rhodium-based catalyst system in a homogeneous liquid phase.

The active catalytic species is the square-planar rhodium(I) complex, cis-[Rh(CO)₂I₂]⁻. rsc.org The catalytic cycle, as detailed by mechanistic studies, involves several key steps: whiterose.ac.ukmdpi.com

Oxidative Addition: Methyl iodide (CH₃I), formed in situ from methanol and hydrogen iodide, undergoes oxidative addition to the Rh(I) center. This step forms a six-coordinate Rh(III) acetyl complex, [CH₃Rh(CO)₂I₃]⁻.

Migratory Insertion: A carbonyl ligand migrates and inserts into the rhodium-methyl bond, forming an acetyl group.

CO Coordination: A molecule of carbon monoxide from the reaction medium coordinates to the rhodium center to regenerate a six-coordinate complex.

Reductive Elimination: The final step is the reductive elimination of acetyl iodide (CH₃COI), which regenerates the initial cis-[Rh(CO)₂I₂]⁻ catalyst. The acetyl iodide is then hydrolyzed to produce the final product, this compound.

The rate of the reaction is typically independent of carbon monoxide pressure and methanol concentration but shows a first-order dependence on the concentrations of both rhodium and the iodide promoter. whiterose.ac.uk

Innovations in the Monsanto process have focused on improving catalyst stability and reducing the high water concentration (around 10% wt) traditionally required, which increases purification costs. rsc.org A significant advancement was the use of iodide salt promoters, such as lithium iodide. These promoters enhance catalyst stability at lower water concentrations, leading to substantial cost savings in the product separation stage. whiterose.ac.ukscispace.com

In the late 1990s, BP Chemicals commercialized the Cativa process, which uses an iridium-based catalyst system. portfolio-pplus.com This process has largely supplanted the Monsanto process due to its higher efficiency, greater stability, and ability to operate at lower water concentrations, making it a greener and more economical alternative. wikipedia.org

The active catalyst is an iridium complex, [Ir(CO)₂I₂]⁻, and the catalytic cycle is broadly similar to the Monsanto process. However, a key difference and advancement lies in the use of promoters. While the Monsanto process is poisoned by iodide salts, the Cativa process is significantly accelerated by neutral promoter species, including carbonyl complexes of ruthenium, rhenium, and osmium, or simple iodides of zinc, indium, and gallium. acs.orgresearchgate.net Ruthenium complexes such as [Ru(CO)₃I₂]₂ are particularly effective. researchgate.net

Developed by BASF in 1960, this was the first commercial-scale methanol carbonylation process. portfolio-pplus.comlookchem.com It utilizes a cobalt catalyst, typically in the form of cobalt(II) iodide (CoI₂), and requires significantly harsher operating conditions than the later rhodium and iridium-based processes. ijcce.ac.ir The process operates at high temperatures (around 230-250°C) and extremely high pressures (up to 680 bar). lookchem.comijcce.ac.ir

The proposed reaction mechanism involves the formation of tetracarbonylhydridocobalt (HCo(CO)₄) and hydrogen iodide from the initial cobalt iodide. lookchem.com The hydrogen iodide reacts with methanol to form methyl iodide, which is the active methylating agent. ijcce.ac.ir The key intermediate, CH₃Co(CO)₄, is formed from the reaction of methyl iodide with the cobalt carbonyl hydride. lookchem.com Following CO insertion and subsequent hydrolysis, this compound is produced, and the cobalt catalyst is regenerated. lookchem.com

The BASF process exhibits lower selectivity compared to its successors. The selectivity to this compound is approximately 90% based on methanol and 70% based on carbon monoxide. lookchem.comijcce.ac.ir The process yields a number of byproducts, including methane (B114726) and acetaldehyde (B116499). ijcce.ac.irresearchgate.net Due to the severe conditions and lower selectivity, this process has been largely replaced by the Monsanto and Cativa technologies.

Interactive Table: Comparison of Methanol Carbonylation Processes

| Process | Catalyst | Promoter | Temperature (°C) | Pressure | Selectivity (based on CH₃OH) | Key Features |

|---|---|---|---|---|---|---|

| BASF | Cobalt (CoI₂) | Iodide | ~230-250 | ~680 bar | ~90% | First commercial process; requires harsh conditions. lookchem.comijcce.ac.ir |

| Monsanto | Rhodium (cis-[Rh(CO)₂I₂]⁻) | Iodide salts (e.g., LiI) | 150–200 | 30–60 bar | >99% | Milder conditions than BASF; innovations allow lower water content. portfolio-pplus.comrsc.orgresearchgate.net |

| Cativa | Iridium ([Ir(CO)₂I₂]⁻) | Neutral metal complexes (e.g., Ru, In) | 160-200 | 30-60 MPa | >99% | Higher activity and stability than Monsanto; operates at lower water levels. portfolio-pplus.comacs.orgijcce.ac.ir |

The Monsanto, Cativa, and BASF processes are all examples of homogeneous catalysis , where the catalyst exists in the same phase (liquid) as the reactants. ewadirect.com This approach offers significant advantages, including high activity and exceptional selectivity, as the active catalytic sites are readily accessible to the reactants. ingentaconnect.com However, homogeneous systems also present notable challenges, such as the difficult and often energy-intensive separation of the catalyst from the reaction products and issues with corrosion caused by components like methyl iodide. ewadirect.comingentaconnect.comrsc.org

To overcome these drawbacks, significant research has been directed towards developing heterogeneous catalysts , where the active catalytic material is a solid, and the reaction occurs in the liquid or vapor phase. ewadirect.comingentaconnect.com The primary advantage of a heterogeneous system is the ease of catalyst separation from the product stream, which can simplify the process and reduce the loss of expensive noble metals. ewadirect.comrsc.org

Various strategies for "heterogenizing" homogeneous catalysts have been explored. These include anchoring the active metal complexes (like rhodium or iridium) onto solid supports. ingentaconnect.com Materials used as supports include:

Insoluble polymers (e.g., poly(styrene-divinylbenzene)) ingentaconnect.com

Inorganic oxides like silica (B1680970) ingentaconnect.com

Zeolites ingentaconnect.comrsc.org

Activated carbon ingentaconnect.com

While heterogeneous catalysts offer potential process advantages, they have historically struggled to match the high activity and stability of their commercial homogeneous counterparts. rsc.orgresearchgate.net However, ongoing research aims to design advanced heterogeneous systems that can achieve competitive performance, potentially leading to more sustainable and economical this compound production routes in the future. ewadirect.comrsc.org

Cobalt-Catalyzed BASF Process

Hydrocarbon Oxidation Routes

An alternative pathway to this compound that does not rely on methanol carbonylation is the direct oxidation of saturated hydrocarbons. chemcess.com This method was more common before the widespread adoption of methanol carbonylation. The primary feedstocks for this route are low-cost alkanes such as n-butane and light naphtha. chemcess.comcsic.es

The process generally involves the liquid-phase oxidation of the hydrocarbon with air or oxygen, typically catalyzed by the salts of multivalent metals like cobalt, manganese, or chromium. chemcess.comcsic.es For example, the Celanese process historically used n-butane as a feedstock. csic.es The reaction mechanism is complex, proceeding through a free radical chain reaction. chemcess.com

A significant drawback of hydrocarbon oxidation is its relatively low selectivity towards this compound. csic.es The reaction produces a wide range of byproducts, including formic acid, propionic acid, ethyl acetate (B1210297), and methyl acetate, which makes the downstream separation and purification process complex and energy-intensive. njangyang.comcsic.es Despite these challenges, this route accounts for a portion of the world's this compound production due to the low cost of the hydrocarbon feedstocks. csic.es

Interactive Table: Conventional Hydrocarbon Oxidation Routes for this compound

| Process | Raw Material | Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Main By-products |

|---|---|---|---|---|---|---|

| Acetaldehyde Oxidation | CH₃CHO, O₂ | Co, Mn, or Cr-based | 50-80 | 0.6-0.8 | 90-95 | Formic acid, formaldehyde, ethyl acetate. njangyang.comcsic.es |

| Butane Oxidation | C₄H₁₀, O₂ | Co or Mn acetate | 170-200 | 1.0-5.0 | Varies | Formic acid, propionic acid. njangyang.comcsic.es |

| Naphtha Oxidation | C₅-C₇ hydrocarbons, O₂ | Co, Cr, V, or Mn acetate | 170-200 | 1.0-5.0 | Varies | Formic acid, propionic acid. njangyang.com |

Ethylene (B1197577) Oxidation

Carbon Dioxide (CO2) and Methane (CH4) Co-conversion to this compound

The direct synthesis of this compound from the co-conversion of carbon dioxide (CO2) and methane (CH4) is a highly attractive, atom-economic process. rsc.orgresearchgate.net This route utilizes two primary greenhouse gases to form a valuable chemical. rsc.org However, the reaction is thermodynamically unfavorable and faces significant kinetic challenges due to the high stability of both methane and carbon dioxide molecules. researchgate.netnih.gov Overcoming these hurdles requires the development of highly efficient catalysts that can simultaneously activate both reactants under manageable conditions. researchgate.netresearchgate.net

A variety of heterogeneous catalytic systems have been explored for the direct co-conversion of CH4 and CO2. sci-hub.seosti.gov Research has focused on metal-exchanged zeolites and supported metal oxides. sci-hub.sesciengine.com For instance, Cu-exchanged ZSM-5 zeolites have been shown to catalyze the direct, one-step synthesis of this compound from CH4 and CO2. sci-hub.se Other catalysts investigated include systems like V2O5-PdCl2/Al2O3 and Pd- or Rh-based catalysts. sciengine.com

The general reaction pathway involves several key steps. osti.gov First, the C-H bond in methane is activated on the catalyst surface, often forming a methyl species (e.g., -Cu-CH3). sci-hub.seosti.gov Concurrently, CO2 is adsorbed and activated on the catalyst. sci-hub.se This is followed by the insertion of the activated CO2 into the metal-methyl bond, leading to the formation of a surface acetate species. sci-hub.se The final step is the protonation of this acetate to release this compound. osti.gov Catalysts based on Cu and Zn have shown promise in promoting these steps. researchgate.netosti.gov For example, Pd–ZrO2 catalysts exhibit good performance, with the synergistic effect between Pd particles and oxygen vacancies in the ZrO2 support facilitating both CH4 and CO2 activation. acs.org

Density Functional Theory (DFT) calculations have been instrumental in providing deep mechanistic insights into the co-conversion of CH4 and CO2 to this compound. rsc.orgresearchgate.net These theoretical studies help to understand the structure of active sites, reaction pathways, and energy barriers, guiding the rational design of more efficient catalysts. rsc.org

DFT studies on Cu-modulated zeolites (such as MFI, MOR, BEA) have revealed that the structure of the copper active sites and the zeolite pore channels significantly influences catalytic activity. rsc.org For example, binuclear copper-oxo clusters ([CuOCu]2+) in MFI zeolites and trinuclear clusters ([Cu3(μ-O)3]2+) in MOR zeolites are identified as being particularly active for the reaction, more so than mononuclear copper species. rsc.org DFT calculations on Au-exchanged ZSM-5 catalysts suggest that C-H bond activation occurs via homolytic σ-bond activation, leading to a stable methyl-gold complex. rsc.org Subsequent CO2 conversion involves the Brønsted acid site of the zeolite protonating the CO2 molecule. rsc.org Similarly, studies on Pd–ZrO2 catalysts have used DFT to show that C-C coupling between methyl (CH3) and carboxyl (COOH) intermediates has a lower energy barrier, which favors the formation of this compound. acs.org

Catalytic Systems and Reaction Pathways

Biotechnological Production of this compound

Biotechnological production of this compound, commonly known as vinegar fermentation, is one of the oldest known fermentation processes. biotechnologynotes.comsemanticscholar.org This biological route accounts for a portion of global this compound production and is required by food purity laws in many regions for vinegar intended for consumption. semanticscholar.org The process relies on the metabolic activity of a specific group of microorganisms known as this compound bacteria (AAB). wikipedia.orgnih.gov

The production is fundamentally a two-stage fermentation. biotechnologynotes.comsemanticscholar.org

Alcoholic Fermentation: In the first stage, yeasts, typically strains of Saccharomyces cerevisiae, convert fermentable sugars from various sources (e.g., fruits, grains) into ethanol (B145695) under anaerobic conditions. semanticscholar.org

Acetous Fermentation: The second stage is an aerobic process where AAB oxidize the ethanol to this compound. biotechnologynotes.comnih.gov This microbial oxidation has a high requirement for oxygen. biotechnologynotes.com

The primary bacteria used commercially belong to the genera Acetobacter and Gluconobacter. biotechnologynotes.comeolss.net Species such as Acetobacter aceti and Gluconobacter oxydans are commonly employed. biotechnologynotes.com The conversion from ethanol to this compound occurs in two enzymatic steps on the bacterial cell membrane: ethanol is first oxidized to acetaldehyde, which is then subsequently oxidized to this compound. semanticscholar.org Industrial production is carried out using various methods, including traditional slow processes, faster "quick" processes using trickling generators, and modern submerged fermentation processes, which are now widely used. semanticscholar.orgeolss.net

Microbial Fermentation Processes

The biological production of this compound is achieved through two distinct microbial fermentation processes: aerobic fermentation by this compound bacteria (AAB) and anaerobic fermentation by acetogenic bacteria. researchgate.net These methodologies leverage the unique metabolic capabilities of different groups of microorganisms to convert various substrates into this compound. Aerobic fermentation is characterized by the incomplete oxidation of ethanol, whereas anaerobic fermentation involves the synthesis of acetate from one-carbon (C1) compounds like carbon dioxide. wikipedia.orgwikipedia.org

This compound bacteria (AAB) are strictly aerobic, Gram-negative microorganisms known for their ability to oxidize ethanol to produce this compound. wikipedia.orgfrontiersin.org This oxidative fermentation is a cornerstone of traditional vinegar production. wikipedia.org AAB are naturally found in environments where ethanol is produced through sugar fermentation, such as on fruits and flowers. wikipedia.orgfrontiersin.org The genera most commonly associated with industrial this compound production include Acetobacter and Komagataeibacter. frontiersin.orgnih.gov

The conversion of ethanol to this compound by AAB is a two-step incomplete oxidation reaction that occurs in the periplasmic space of the bacteria. nih.govencyclopedia.pub This process is highly efficient but incomplete, as the final product, this compound, accumulates extracellularly rather than being fully oxidized to carbon dioxide and water. nih.govfrontiersin.org

The pathway proceeds as follows:

Oxidation of Ethanol to Acetaldehyde : Ethanol is first oxidized to the intermediate compound, acetaldehyde. encyclopedia.pub This reaction is catalyzed by a membrane-bound alcohol dehydrogenase. nih.gov

Oxidation of Acetaldehyde to this compound : The acetaldehyde is then rapidly oxidized to this compound. nih.gov This second step is catalyzed by a membrane-bound aldehyde dehydrogenase. encyclopedia.pub

This biotransformation is a type of oxidative fermentation, where oxygen serves as the final electron acceptor. mdpi.com

The key enzymes in the aerobic production of this compound are alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), both of which are located on the periplasmic side of the bacterial inner membrane. encyclopedia.pub

Alcohol Dehydrogenase (ADH) : The primary enzyme responsible for the initial oxidation of ethanol is a membrane-bound ADH (mADH) that contains pyrroloquinoline quinone (PQQ) as a cofactor (PQQ-ADH). encyclopedia.pubfrontiersin.orgmdpi.com This enzyme exhibits a high affinity for ethanol, particularly in genera like Acetobacter and Komagataeibacter. nih.gov It transfers electrons from ethanol to ubiquinone in the respiratory chain. nisr.or.jp

Aldehyde Dehydrogenase (ALDH) : The subsequent oxidation of acetaldehyde to this compound is catalyzed by a membrane-bound ALDH (mALDH). encyclopedia.pubfrontiersin.orgmdpi.com This enzyme also transfers electrons to the respiratory chain, contributing to the generation of a proton motive force for ATP synthesis. nisr.or.jp

The coordinated action of these PQQ-dependent dehydrogenases is central to the high efficiency of this compound production in AAB. frontiersin.org

Table 1: Key Enzymes in Aerobic this compound Fermentation

| Enzyme | Abbreviation | Cofactor | Location | Function |

| Alcohol Dehydrogenase | ADH | Pyrroloquinoline Quinone (PQQ) | Periplasmic Membrane | Oxidizes ethanol to acetaldehyde. encyclopedia.pubmdpi.com |

| Aldehyde Dehydrogenase | ALDH | Pyrroloquinoline Quinone (PQQ) | Periplasmic Membrane | Oxidizes acetaldehyde to this compound. encyclopedia.pubmdpi.com |

Several factors influence the fermentation process and can be targeted for optimization:

Dissolved Oxygen : As obligate aerobes, AAB require a sufficient supply of oxygen for ethanol oxidation. wikipedia.orgunimore.it However, the expression of key metabolic pathways can be regulated by oxygen availability, necessitating controlled aeration strategies for optimal production. frontiersin.orgnih.gov

Substrate and Product Concentration : High concentrations of ethanol can be toxic to AAB, while the accumulation of this compound lowers the pH and creates a stressful environment, inhibiting bacterial growth and activity. frontiersin.orgmdpi.comunimore.it Some research indicates that an initial this compound concentration can have an activating effect on AAB growth. unimore.it

Energy Charge : The cellular energy charge, a measure of the ATP, ADP, and AMP ratio, plays a regulatory role in metabolism. nih.gov A high energy charge, resulting from efficient ethanol oxidation, can inhibit glucose catabolism, creating a positive feedback loop that favors this compound production and enhances the bacteria's tolerance to acid stress. frontiersin.orgnih.gov Enhancing the synthesis of the PQQ cofactor has been shown to improve the alcohol respiratory chain, energy metabolism, and ultimately, this compound production. oup.com

Acetogenesis is a strictly anaerobic process where certain bacteria, known as acetogens, produce this compound by reducing CO₂ or other C1 compounds. wikipedia.org This process is distinct from the aerobic fermentation performed by AAB. wikipedia.org Over 100 species of acetogens have been identified, with genera like Clostridium, Acetobacterium, and Moorella being extensively studied. researchgate.netsemanticscholar.orgmdpi.com These bacteria can utilize a wide range of substrates, including H₂, CO, CO₂, organic acids, and sugars. wikipedia.orgmdpi.com

The central metabolic pathway for carbon fixation in acetogens is the reductive acetyl-CoA pathway, also known as the Wood-Ljungdahl pathway. wikipedia.orgnih.govfrontiersin.org This pathway is recognized as the most energetically efficient CO₂ fixation route in nature. frontiersin.orgrsc.org It enables the synthesis of one molecule of acetyl-CoA from two molecules of CO₂. frontiersin.orgfrontiersin.org

The Wood-Ljungdahl pathway consists of two main branches:

Methyl (or Eastern) Branch : One molecule of CO₂ is reduced to a methyl group. nih.govfrontiersin.org This multi-step process involves the reduction of CO₂ to formate, which is then attached to a tetrahydrofolate (THF) carrier. frontiersin.org Through a series of enzymatic reactions, the formyl-THF is sequentially reduced to a methyl-THF. The methyl group is then transferred to a corrinoid iron-sulfur protein. frontiersin.orgumich.edu

Carbonyl (or Western) Branch : A second molecule of CO₂ is reduced to carbon monoxide (CO) by the enzyme carbon monoxide dehydrogenase (CODH). wikipedia.orgumich.edu

The key enzyme, acetyl-CoA synthase (ACS) , then catalyzes the condensation of the methyl group from the corrinoid protein, the CO from the carbonyl branch, and coenzyme A (CoA) to form acetyl-CoA. wikipedia.org This acetyl-CoA can then be converted to acetate through reactions catalyzed by phosphotransacetylase (PTA) and acetate kinase (ACK), a process that generates one molecule of ATP via substrate-level phosphorylation. frontiersin.org

When utilizing CO as a substrate, it can directly enter the carbonyl branch and also serve as an electron source for the reduction of CO₂ in the methyl branch. rsc.org The ability of acetogens to fix both CO and CO₂ makes them promising candidates for the biotechnological conversion of industrial waste gases (syngas) into valuable chemicals like this compound. frontiersin.orgeurekalert.org

Table 2: Comparison of this compound Fermentation Processes

| Feature | Aerobic Fermentation | Anaerobic Fermentation |

| Microorganisms | This compound Bacteria (AAB) (e.g., Acetobacter, Komagataeibacter) frontiersin.org | Acetogenic Bacteria (e.g., Clostridium, Moorella) semanticscholar.org |

| Oxygen Requirement | Strictly Aerobic frontiersin.org | Strictly Anaerobic nih.govfrontiersin.org |

| Primary Substrate(s) | Ethanol frontiersin.org | CO₂, CO, H₂, Sugars wikipedia.orgmdpi.com |

| Key Metabolic Pathway | Ethanol Oxidation Pathway nih.gov | Wood-Ljungdahl Pathway wikipedia.orgnih.gov |

| Primary Product | This compound frontiersin.org | This compound (Acetate) wikipedia.orgsemanticscholar.org |

| Cellular Location | Periplasmic Space encyclopedia.pub | Cytoplasm nih.gov |

Anaerobic Fermentation with Acetogenic Bacteria

Hexose (B10828440) Fermentation Pathways

The biological production of this compound from hexose sugars, such as glucose, involves several intricate metabolic pathways. Microorganisms have evolved diverse routes to catabolize these six-carbon sugars into pyruvate (B1213749), a central intermediate that can then be converted to this compound. The primary pathways involved are the Embden-Meyerhof-Parnas (EMP) pathway, the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), and the Entner-Doudoroff (ED) pathway.

The Embden-Meyerhof-Parnas (EMP) pathway , also known as glycolysis, is a fundamental and widespread pathway for glucose breakdown. tudelft.nl In this pathway, one molecule of glucose is converted into two molecules of pyruvate. tudelft.nl This process also yields a net gain of two ATP and two NADH molecules per glucose molecule. tudelft.nl Acetogenic bacteria, for instance, utilize glycolysis to form pyruvate from hexoses, which is subsequently oxidized to acetyl-CoA and then converted to acetate. researchgate.net This metabolic strategy can be highly efficient, with some acetogens capable of converting glucose almost stoichiometrically to three moles of this compound. researchgate.net In some bacteria, such as Corynebacterium glutamicum, the EMP pathway is the primary route for glucose catabolism, supplying precursors for biomass and generating ATP. frontiersin.org

The Pentose Phosphate Pathway (PPP) is another crucial route for hexose metabolism, particularly in this compound bacteria (AAB). nih.gov Unlike the EMP pathway, the PPP is primarily anabolic and plays a key role in generating precursor metabolites for nucleotide synthesis and NADPH for reductive biosynthesis. researchgate.net Most AAB lack a functional EMP pathway due to the absence of the enzyme phosphofructokinase, making the PPP their main route for glucose oxidation. nih.govopenaccessgovernment.org In organisms like Gluconobacter oxydans, the PPP is the main cytoplasmic pathway for fructose (B13574) catabolism. rsc.org Some lactic acid bacteria can also ferment pentose sugars derived from hemicellulose through a combination of pathways that intersect with the PPP, producing both lactic acid and this compound. rsc.org

The Entner-Doudoroff (ED) pathway represents a third route for glucose catabolism. This pathway is distinct from the EMP pathway in its initial steps and the enzymes involved. usn.no The key enzyme in the ED pathway is KDPG aldolase, which cleaves 2-keto-3-deoxy-6-phosphogluconate into pyruvate and glyceraldehyde-3-phosphate. usn.no While less common than the EMP pathway, the ED pathway is utilized by certain bacteria, including some species of Acetobacter and the ethanol-producing bacterium Zymomonas mobilis. oaepublish.comfrontiersin.org In Gluconobacter oxydans, the ED pathway can operate alongside the PPP for cytoplasmic sugar metabolism. rsc.org

The selection and efficiency of these pathways are dependent on the specific microorganism and the environmental conditions. The following table summarizes the key characteristics of these hexose fermentation pathways leading to this compound production.

| Pathway | Key Function | Key Intermediate(s) | Net ATP per Glucose (Glycolytic part) | Typical Organisms |

| Embden-Meyerhof-Parnas (EMP) | Energy (ATP) and pyruvate production | Pyruvate, Acetyl-CoA | 2 | Acetogens, Corynebacterium glutamicum researchgate.netfrontiersin.org |

| Pentose Phosphate Pathway (PPP) | NADPH and precursor biosynthesis | Ribulose-5-phosphate, Erythrose-4-phosphate | Variable | This compound Bacteria (Acetobacter, Gluconobacter) nih.govrsc.org |

| Entner-Doudoroff (ED) Pathway | Alternative glucose catabolism | 2-keto-3-deoxy-6-phosphogluconate, Pyruvate | 1 | Zymomonas mobilis, some Acetobacter spp. oaepublish.comfrontiersin.org |

Sustainable Feedstocks for Bio-production (e.g., Biomass, Waste-to-Value)

The shift towards a bio-based economy has spurred research into sustainable feedstocks for this compound production, moving away from fossil fuel-derived sources. mdpi.com A variety of renewable and waste materials are being explored as viable substrates for microbial fermentation, aligning with waste-to-value principles.

Lignocellulosic biomass , such as agricultural and forestry residues (e.g., corn stover, bagasse, wood chips), represents a vast and underutilized renewable resource. researchgate.netmdpi.com This biomass is primarily composed of cellulose (B213188), hemicellulose, and lignin. mdpi.com Through processes like pyrolysis or hydrolysis, these complex polymers can be broken down into simpler sugars (C5 and C6) and other intermediates that are fermentable to this compound. researchgate.netopenaccessgovernment.org For example, a "one-pot two-step" method involving hydrolysis and subsequent oxidation under hydrothermal conditions has successfully converted various lignocellulosic feedstocks like corn stover, corn cob, and bamboo into this compound with high yields. openaccessgovernment.org Another approach involves the gasification of lignocellulose to produce syngas (a mixture of CO, CO₂, and H₂), which can then be fermented to acetate by acetogenic bacteria. researchgate.net

Food waste is another promising feedstock due to its high organic content and widespread availability. rsc.orgoaepublish.com Kitchen waste, fruit and vegetable peels, and by-products from the food industry like brewery spent grains can be effectively converted into this compound. rsc.orgrsc.orgoaepublish.com This process typically involves a two-step fermentation: first, yeasts like Saccharomyces cerevisiae convert sugars in the waste to ethanol, and then this compound bacteria, such as Acetobacter aceti, oxidize the ethanol to this compound. frontiersin.orgrsc.org Studies have demonstrated significant this compound yields from various food wastes, including onion waste and mixed food scraps, highlighting the potential for this waste-to-value strategy. frontiersin.orgrsc.orgfrontiersin.org

Wastewater sludge from municipal and industrial treatment plants is also being investigated as a resource for this compound production. nih.govresearchgate.net Anaerobic digestion of sewage sludge can be tailored to favor acidogenesis, the metabolic stage where organic matter is converted primarily into volatile fatty acids (VFAs), including this compound, instead of methane. nih.govmdpi.com This approach not only produces a valuable chemical but also aids in waste management and resource recovery from wastewater streams. tudelft.nlresearchgate.net Research has shown that pretreating sludge and using specific microbial cultures can enhance the yield of this compound from this complex organic waste. mdpi.comnih.gov

The following table presents a summary of different sustainable feedstocks and the typical this compound yields reported in research studies.

| Feedstock Category | Specific Example | Process | Reported this compound Yield/Concentration | Reference(s) |

| Lignocellulosic Biomass | Corn Stover | Hydrothermal conversion | 21.3% (mass yield) | openaccessgovernment.org |

| Lignocellulosic Biomass | Syngas from Biomass | Syngas Fermentation | N/A (Review) | researchgate.net |

| Food Waste | Mixed Food Waste | Co-fermentation (Yeast & AAB) | 25.88 g/L | rsc.orgfrontiersin.org |

| Food Waste | Onion Waste (6% w/v) | Simultaneous Saccharification & Two-Step Fermentation | 19.3 g/L | frontiersin.org |

| Wastewater Sludge | Sewage Sludge | Modified Anaerobic Digestion | 4.3 g/L | nih.gov |

| Wastewater Sludge | Waste Activated Sludge with Fe-N Biochar | Anaerobic Fermentation | 1745 mg/L | researchgate.net |

Microbial Electrosynthesis for this compound Production

Microbial electrosynthesis (MES) is an emerging and innovative technology that utilizes microorganisms as biocatalysts to convert carbon dioxide (CO₂) into valuable multi-carbon compounds, such as this compound, using electrical energy. nih.govrsc.org This process occurs in a bioelectrochemical system where electroactive microorganisms at a cathode use electrons, supplied from an external power source, to drive the reduction of CO₂. mdpi.com

The core of an MES system consists of an anode and a cathode separated by an ion-exchange membrane. rsc.org At the anode, a chemical reaction, typically water oxidation, produces protons and electrons. These electrons travel through an external circuit to the cathode. At the cathode, a biofilm of autotrophic microorganisms, often acetogens like Sporomusa or Acetobacterium, captures these electrons and uses them to reduce CO₂ to acetate via the Wood-Ljungdahl pathway. mdpi.comfrontiersin.orgfrontiersin.org The electron transfer from the cathode to the microbes can occur directly, through physical contact, or indirectly via mediators like hydrogen (H₂), which is produced electrochemically at the cathode surface. the-innovation.orgacs.org

Different reactor configurations and electrode materials are being explored to enhance the efficiency of MES for this compound production. researchgate.netoaepublish.com Three-chamber reactors with specific ion-exchange membranes (anion, cation, or bipolar) have been designed to facilitate simultaneous production and extraction of this compound. researchgate.net Advanced cathode materials, such as graphene-functionalized carbon felt or carbon nanotubes, are being developed to improve electron transfer efficiency and provide a better environment for biofilm formation, leading to higher production rates. rsc.orgoaepublish.com Research has shown that optimizing operational parameters, such as using a continuous operational mode instead of fed-batch, can lead to higher and more stable acetate production rates. rsc.org

| Reactor Type | Key Feature | Maximum Acetate Production Rate | Reference |

| Flow-electrode MES | Use of powder activated carbon (PAC) in a flow electrode | (16 ± 1) g·m⁻²·d⁻¹ | engineering.org.cn |

| Continuous-flow MES | Continuous feeding regime | 651.8 ± 214.2 ppm per day | rsc.org |

| Pilot-Scale MES (PSMES) | Scaled-up design for biogas conversion | 70.55 g m⁻²·day⁻¹ | nih.gov |

| Mixed-culture biocathode | Long-term operation and adaptation | 1.04 g L⁻¹ d⁻¹ | researchgate.net |

Environmental Impact Assessment of Microbial Electrosynthesis

A comparative analysis shows that even with increased productivity, the environmental impact of this compound from current MES systems can be significantly higher than that from traditional fossil-based processes. researchgate.netrsc.org However, the use of renewable energy sources, such as solar power, to drive the electrosynthesis process can substantially reduce the carbon footprint. rsc.org For MES to become a truly sustainable alternative, significant improvements in production rates and energy efficiency are necessary. One study suggests that a minimum threshold production rate of 4100 g m⁻² d⁻¹ would need to be achieved for MES to be competitive with fossil-based production from an environmental standpoint. researchgate.netrsc.org

The following table highlights the key contributors to the environmental impact of MES for this compound production based on LCA studies.

| Process Component/Factor | Contribution to Environmental Impact | Potential Mitigation Strategy | Reference(s) |

| Energy Consumption | Major hotspot, especially for product extraction and purification. | Increase product titer, use renewable energy sources. | researchgate.netrsc.org |

| Reactor Materials | Ion-exchange membranes, electrodes, and reactor body contribute significantly. | Use greener, cost-effective, and recyclable materials. | rsc.orgnih.gov |

| Reactor Medium | Production of catholyte and anolyte has an associated environmental burden. | Optimize medium composition and recycling. | rsc.org |

| Production Rate | Low rates increase the energy and material input per unit of product. | Improve microbial catalysts and reactor design. | researchgate.netrsc.org |

Challenges in Scaling and Energy Requirements

Despite its potential, the widespread implementation and commercialization of microbial electrosynthesis (MES) for this compound production are hindered by several significant challenges, primarily related to scalability and high energy demands. openaccessgovernment.orgthe-innovation.org

Scaling Challenges: Transitioning MES technology from the laboratory to an industrial scale presents numerous hurdles. researchgate.netmdpi.com

Low Production Rates and Yields: Current MES systems generally exhibit low volumetric production rates and final product concentrations compared to traditional fermentation and chemical synthesis methods. frontiersin.orgrsc.org This low productivity makes the process economically uncompetitive. acs.org

Electrode and Reactor Design: Designing large-scale, cost-effective, and efficient electrodes and reactors is a major engineering challenge. Maintaining efficient electron transfer over large electrode surfaces and ensuring stable, long-term operation of the microbial biofilm are critical. mdpi.comthe-innovation.org

Product Separation: this compound is produced in a dilute aqueous solution, making its separation and purification an energy-intensive and costly process. rsc.org Developing efficient in-situ product recovery methods is essential for economic viability.

Microbial Community Stability: In systems using mixed microbial cultures, maintaining the stability and activity of the desired electroactive microorganisms over long periods can be difficult due to competition with non-electroactive or methanogenic microbes. mdpi.com

Energy Requirements: The energy consumption of MES is a critical factor affecting its sustainability and economic feasibility.

Downstream Processing: As mentioned, the energy required for product separation can be a dominant part of the total energy consumption, especially at low product titers. researchgate.netfrontiersin.org

Overcoming these challenges requires a multi-faceted approach involving advancements in materials science for better electrodes, metabolic engineering of microorganisms for higher efficiency, innovative reactor design, and process optimization to reduce energy consumption and improve product recovery. mdpi.comthe-innovation.org

| Challenge Area | Specific Issue | Required Advancements | Reference(s) |

| Productivity | Low production rates and titers | Enhanced microbial catalysts, optimized reactor conditions, improved electrode materials | frontiersin.orgrsc.org |

| Scalability | Reactor design, material costs, long-term stability | Cost-effective materials, robust reactor engineering, stable biofilm maintenance | researchgate.netmdpi.comthe-innovation.org |

| Energy Efficiency | High electrical energy input, low energy recovery | Reduced internal resistance, optimized electrode potentials, efficient product separation | frontiersin.orgengineering.org.cn |

| Economics | High capital and operational costs | Increased productivity, lower energy consumption, valuable co-product generation | acs.org |

Acetic Acid in Biochemical and Metabolic Pathways

Role of Acetate (B1210297) and Acetyl-CoA in Cellular Metabolism

Acetate and acetyl-CoA are integral to a multitude of metabolic functions, including the production of energy, the synthesis of lipids, and the modification of proteins. nih.govduke.eduleitir.is Acetyl-CoA, a two-carbon unit attached to coenzyme A, is a key intermediate that connects various metabolic pathways. wikipedia.orgjax.org

Energy Production Mechanisms

A primary function of acetyl-CoA is to fuel the citric acid cycle (TCA cycle), a central metabolic pathway for energy production in aerobic organisms. wikipedia.orglibretexts.org Acetyl-CoA, derived from the breakdown of carbohydrates, fats, and proteins, enters the TCA cycle in the mitochondria by combining with oxaloacetate to form citrate (B86180). wikipedia.orgnih.gov Through a series of enzymatic reactions, the acetyl group is oxidized to carbon dioxide, generating energy-rich molecules such as ATP, NADH, and FADH2. wikipedia.orgcreative-proteomics.com

Under certain conditions, such as fasting or a ketogenic diet, the liver produces ketone bodies from acetyl-CoA, which can be used as an alternative energy source by tissues like the brain and heart. nih.govfrontiersin.org

Lipid Synthesis Pathways

Acetyl-CoA is the fundamental building block for the synthesis of fatty acids, cholesterol, and other lipids. creative-proteomics.comontosight.ai In a process known as de novo lipogenesis, cytosolic acetyl-CoA is converted to malonyl-CoA, the first committed step in fatty acid synthesis. wikipedia.orgwikipedia.org This pathway is particularly active in the liver and adipose tissue. nih.govwjgnet.com

When cellular energy levels are high, citrate is transported out of the mitochondria into the cytoplasm, where it is cleaved by ATP citrate lyase to produce acetyl-CoA and oxaloacetate. wikipedia.orgnih.gov This cytosolic pool of acetyl-CoA is then available for lipid biosynthesis. wikipedia.orgwjgnet.com Recent studies have also highlighted that acetate can be a significant source of acetyl-CoA for lipid synthesis in various cell types, including cancer cells, promoting their growth. researchgate.net

Protein Acetylation and Post-Translational Modifications

Protein acetylation is a crucial post-translational modification where an acetyl group from acetyl-CoA is transferred to a protein, altering its function, stability, and interactions. cusabio.comresearchgate.net This process is a key regulatory mechanism in a wide range of cellular activities. cusabio.comfrontiersin.org

There are two main types of protein acetylation:

N-terminal acetylation: This is a common and often irreversible modification that occurs on the N-terminal amino acid of many eukaryotic proteins. cusabio.comfrontiersin.org It is thought to play a role in protein stability. frontiersin.org

Lysine (B10760008) acetylation: This is a reversible modification of the ε-amino group of lysine residues within a protein. cusabio.com It neutralizes the positive charge of lysine, which can affect protein conformation, protein-protein interactions, and protein-DNA interactions. cusabio.com Histone acetylation, a well-studied example of lysine acetylation, plays a critical role in regulating gene expression by altering chromatin structure. nih.govcusabio.com

The level of cellular acetyl-CoA can directly influence the extent of protein acetylation, linking the metabolic state of the cell to its regulatory networks. nih.gov

Endogenous Acetate Production and Utilization

While acetate can be obtained from exogenous sources like diet and gut microbiota fermentation, cells also have mechanisms to produce acetate endogenously. frontiersin.orgturkupetcentre.net This internally generated acetate can then be converted to acetyl-CoA and utilized in various metabolic pathways. nih.govfrontiersin.org

Pyruvate-Derived Acetate Generation

Recent research has uncovered a pathway for the production of acetate directly from pyruvate (B1213749), the end product of glycolysis. nih.govduke.eduleitir.is This process can occur through both enzymatic and non-enzymatic mechanisms. nih.govnih.gov One proposed mechanism involves the oxidative decarboxylation of pyruvate facilitated by reactive oxygen species (ROS). nih.govnih.govbiorxiv.org Additionally, enzymes like pyruvate dehydrogenase have been shown to produce acetate from pyruvate under certain conditions. frontiersin.orgbiorxiv.org This pathway of pyruvate-derived acetate becomes more pronounced during periods of metabolic overflow, where the supply of metabolic substrates exceeds the cell's demand. nih.gov

Deacetylation of Proteins

The removal of acetyl groups from proteins, a process known as deacetylation, releases free acetate. nih.govfrontiersin.org This deacetylation is carried out by enzymes called deacetylases. frontiersin.org Histones, being abundant and highly acetylated proteins, are a significant source of protein-derived acetate. nih.gov The acetate released from deacetylation can be recycled back into the acetyl-CoA pool by the enzyme ACSS2, particularly in the cytoplasm and nucleus. frontiersin.orgfrontiersin.orgnih.gov This recycling mechanism allows cells to salvage acetate from protein turnover and reuse it for metabolic processes, including the re-synthesis of acetyl-CoA for histone acetylation and other functions. frontiersin.orgnih.gov However, studies suggest that while protein deacetylation contributes to the cellular acetyl-CoA pool, it is a limited source. nih.govbiorxiv.org

Regulation of Central Carbon Metabolism by Acetate

Acetate plays a significant role in the regulation of central carbon metabolism in various organisms. In bacteria, the presence of acetate can trigger a shift in metabolic fluxes, impacting pathways crucial for growth and energy production. For instance, in Escherichia coli, high concentrations of acetate in the growth medium can lead to its assimilation, even in the presence of glucose. nih.gov This influx of acetate can perturb the delicate balance of central metabolic pathways. nih.gov The assimilation of excess acetate is thought to affect the concentration of acetyl-phosphate (Ac~P), a key signaling molecule that modulates the activity of numerous regulatory proteins and cellular processes. nih.gov

A small RNA, SdhX, has been identified in Escherichia coli as a key regulator that links the tricarboxylic acid (TCA) cycle with acetate metabolism. pnas.org SdhX is produced from the 3' UTR of the sdhCDAB-sucABCD operon, which encodes enzymes of the TCA cycle. pnas.org It functions by negatively regulating the expression of ackA, the gene encoding acetate kinase, which is responsible for the degradation of AcP. pnas.org This regulation leads to an increased accumulation of AcP when SdhX is expressed. pnas.org By controlling AckA levels, SdhX influences the flux between acetyl-CoA and acetate, thereby gating overflow metabolism. pnas.org

In Bacillus licheniformis, the catabolite control protein A (CcpA) has been shown to regulate glucose metabolism by inhibiting the synthesis of acetic acid. mdpi.com Deletion of the ccpA gene resulted in a significant increase in the conversion rate of glucose to this compound. mdpi.com This suggests that CcpA plays a crucial role in balancing carbon metabolic flow and preventing the excessive accumulation of this compound, which can inhibit microbial growth. mdpi.com

In mammalian cells, excess glucose metabolism can lead to the generation of acetate through an overflow pathway. biorxiv.org This de novo acetate production can occur via two mechanisms: one coupled to reactive oxygen species (ROS) and another through a neomorphic enzyme activity of keto acid dehydrogenases. biorxiv.org This endogenously produced acetate can be sufficient to maintain acetyl-coenzyme A (Ac-CoA) pools, which are vital for processes like lipogenesis and protein acetylation, especially in environments with mitochondrial dysfunction or ATP citrate lyase deficiency. biorxiv.org

This compound in Microorganism Metabolism

Impact on Glycolysis and Pentose (B10789219) Phosphate (B84403) Pathway

This compound significantly influences the primary carbon metabolism pathways of glycolysis and the pentose phosphate pathway (PPP) in microorganisms. In Saccharomyces cerevisiae, metabolome analysis revealed that the presence of acetate leads to the accumulation of metabolites involved in the non-oxidative pentose phosphate pathway, such as sedoheptulose-7-phosphate, ribulose-5-phosphate, ribose-5-phosphate, and erythrose-4-phosphate. nih.gov This accumulation suggests that this compound may slow down the metabolic flux through this pathway. nih.gov Overexpression of genes encoding PPP-related enzymes, like transaldolase or transketolase, has been shown to improve ethanol (B145695) productivity in the presence of this compound, further indicating the PPP as a key target of this compound's inhibitory effects. nih.gov

In this compound bacteria such as Komagataeibacter europaeus, the assimilation of available glucose through glycolysis and the PPP is a strategy employed to manage the intracellular environment, especially when grown in sugar-containing media like beer. nih.govfrontiersin.org This allows the bacteria to generate biosynthetic precursors necessary for replenishing cellular materials. nih.govfrontiersin.org Similarly, in Acetobacter pasteurianus, the pentose phosphate pathway and glycolysis are primary routes for energy production from glucose, alongside the tricarboxylic acid (TCA) cycle. nih.gov Transcriptomic analysis has shown that a high energy charge, which can be influenced by this compound levels, tends to inhibit the catabolism of glucose. nih.gov

In Bacillus licheniformis, the global regulator CcpA has been found to inhibit the key gene zwf in the pentose phosphate pathway. mdpi.com Deletion of ccpA not only increases this compound production but also impacts the regulation of the PPP. mdpi.com This highlights the intricate connection between acetate metabolism and the central carbon pathways.

This compound Toxicity and Microbial Stress Responses

This compound is toxic to most microorganisms, even at concentrations as low as 0.5 wt%. researchgate.netnih.gov Its toxicity primarily stems from the ability of the undissociated form of the acid to diffuse across the cell membrane. nih.gov Once inside the more neutral cytoplasm, the acid dissociates, releasing protons and leading to a decrease in intracellular pH. researchgate.netnih.gov This intracellular acidification can disrupt various metabolic functions and inhibit cell growth. researchgate.netnih.gov Furthermore, the accumulation of the acetate anion within the cell can cause metabolic disturbances and dissipate the membrane potential. researchgate.net High concentrations of this compound can also induce the production of reactive oxygen species (ROS), leading to oxidative stress and potential programmed cell death, or apoptosis, in yeasts like Saccharomyces cerevisiae. nih.govmicrobialcell.com

Microorganisms have evolved various stress response mechanisms to counteract this compound toxicity. A common response is the upregulation of proteins that help mitigate cellular damage. In Acetobacter aceti and Gluconobacter suboxydans, which are naturally resistant to high levels of acetate, exposure to this compound leads to the overexpression of specific stress proteins, termed acetate-specific stress proteins (Asps). nih.gov In Saccharomyces cerevisiae, a large-scale chemical genomics study identified numerous genes involved in tolerance, related to carbohydrate metabolism, cell wall integrity, amino acid metabolism, and mitochondrial function. asm.org

In Acetobacter pasteurianus, proteomic analysis revealed that under this compound stress, the bacteria might weaken the TCA cycle and energy metabolism during the lag phase to attenuate toxicity. mdpi.com During the exponential phase, they enhance these pathways to promote the assimilation of this compound and tolerate the acidic conditions. mdpi.com In the acidophilic sulfate-reducer Acididesulfobacillus acetoxydans, exposure to this compound led to a downregulation of genes for glutamate (B1630785) and aspartate synthesis and changes in membrane lipid composition, indicating a multifaceted stress response. researchgate.net

Table 1: Effects of this compound on Microbial Growth and Metabolism

| Microorganism | This compound Concentration | Observed Effects | Reference |

| Escherichia coli | > 5 g/L | Decreased growth rates and specific productivities. nih.gov | nih.gov |

| Saccharomyces cerevisiae | Inhibitory, but sublethal | Period of growth arrest followed by resumed exponential growth at a lower rate. frontiersin.org | frontiersin.org |

| Acetobacter aceti | > 40 g/L | Remains active, overexpresses acetate-specific stress proteins. nih.gov | nih.gov |

| Acididesulfobacillus acetoxydans | 7.5 mM | Initial drop in optical density, followed by adaptation and resumed growth at a lower rate. researchgate.net | researchgate.net |

Metabolic Engineering for Enhanced this compound Production and Tolerance

Metabolic engineering strategies are widely employed to improve the robustness of industrial microorganisms against this compound stress and to enhance the efficiency of this compound production. A key focus is on bolstering the cell's ability to tolerate the toxic effects of this compound. In Saccharomyces cerevisiae, a common target for engineering is the improvement of tolerance to weak acids found in lignocellulosic hydrolysates, where this compound is a major inhibitor. asm.org Overexpression of certain genes has been shown to confer increased resistance. For example, overexpressing WHI2, which encodes a cytoplasmic scaffold protein, significantly improved fermentation performance under this compound stress. asm.org Similarly, modulating the expression of genes in the de novo purine (B94841) biosynthesis pathway, such as ADE1, ADE13, and ADE17, has been shown to enhance cell growth and ethanol productivity under various stress conditions, including the presence of this compound. nih.gov This enhancement is linked to an elevated cellular ATP content. nih.gov

In this compound bacteria (AAB), which are used for industrial vinegar production, metabolic engineering aims to overcome the limitations imposed by acid stress, such as low biomass and production rates. tandfonline.com Enhancing energy metabolism is a key strategy. For instance, in Acetobacter pasteurianus, it was found that a high energy charge, reflected by ATP content, was correlated with a higher acid production rate. nih.gov Overexpression of genes involved in the PQQ (pyrroloquinoline quinone) biosynthetic pathway, a cofactor for alcohol dehydrogenase, has also been shown to improve fermentation performance. researchgate.net

Adaptive laboratory evolution (ALE) is another powerful technique used to develop strains with enhanced tolerance. Through prolonged cultivation in the presence of this compound, strains of S. cerevisiae have been evolved to exhibit constitutive tolerance. researchgate.net This approach, combined with reverse engineering to identify the causative mutations, can reveal novel gene targets for rational metabolic engineering. researchgate.net

Table 2: Examples of Metabolic Engineering Strategies for this compound Tolerance

| Organism | Engineering Strategy | Outcome | Reference |

| Saccharomyces cerevisiae | Overexpression of WHI2 gene | Improved glucose and xylose fermentation under this compound stress. asm.org | asm.org |

| Saccharomyces cerevisiae | Overexpression of de novo purine biosynthesis genes (ADE1, ADE17) | Enhanced cell growth and ethanol productivity under stress conditions. nih.gov | nih.gov |

| Saccharomyces cerevisiae | Overexpression of pentose phosphate pathway genes (transaldolase, transketolase) | Increased ethanol productivity in the presence of acetic and formic acid. nih.gov | nih.gov |

| Acetobacter pasteurianus | Overexpression of PQQ biosynthetic genes | Increased intracellular and extracellular PQQ content, improving fermentation performance. researchgate.net | researchgate.net |

This compound and Cardiovascular Function

Ethanol Metabolism and this compound Generation

This compound is a primary and bioactive metabolite produced from the metabolism of ethanol. nih.govrupahealth.com The metabolic process begins with the oxidation of ethanol to acetaldehyde (B116499), a reaction primarily catalyzed by the enzyme alcohol dehydrogenase (ADH). rupahealth.com Subsequently, acetaldehyde is further oxidized to this compound by the enzyme aldehyde dehydrogenase (ALDH). rupahealth.comresearchgate.net This conversion process is a major source of this compound in the body following alcohol consumption. nih.gov

Recent research highlights that this compound, or its conjugate base acetate, can directly influence cardiovascular function. nih.govrupahealth.com Studies suggest that acetate generated from ethanol metabolism can induce oxidative stress and alter the function of pre-sympathetic neurons. nih.govresearchgate.net This can lead to an increase in sympathetic nervous system outflow, which in turn can cause alterations in arterial blood pressure. nih.govresearchgate.net

Oxidative Stress and Sympathetic Outflownih.gov

This compound, particularly when derived from ethanol metabolism, plays a significant role in modulating oxidative stress and sympathetic nervous system outflow. researchgate.netmdpi.com Research indicates that the administration of this compound or its conjugate base, acetate, can generate oxidative stress, alter the function of pre-sympathetic neurons, and consequently influence cardiovascular function. researchgate.netresearchgate.netbiorxiv.org This section explores the intricate relationship between this compound, oxidative stress, and the sympathetic nervous system, supported by detailed research findings.

The metabolism of ethanol to this compound is a process that inherently generates reactive oxygen species (ROS), contributing to systemic oxidative stress. researchgate.net This oxidative stress is not only a byproduct but also a potential trigger for a cascade of physiological responses. Studies have shown that the auto-oxidation of acetaldehyde, an intermediate in ethanol metabolism, can form perthis compound, which then decomposes to this compound and generates hydrogen peroxide, a known ROS. researchgate.netmdpi.com This production of ROS can lead to cellular and tissue damage. researchgate.net

In vivo and in vitro studies have demonstrated that acetate can directly influence the sympathetic nervous system. researchgate.netmdpi.comresearchgate.netbiorxiv.org Microinjection of acetate into specific brain regions known to regulate autonomic function, such as the central nucleus of the amygdala (CeA), results in an increase in sympathetic nerve activity (SNA) and a subsequent rise in arterial blood pressure. mtu.eduresearchgate.net This sympathoexcitatory response is believed to be a key factor in the cardiovascular changes observed after alcohol consumption. researchgate.netmtu.edu

The mechanisms underlying acetate-induced sympathoexcitation are complex and involve various signaling pathways. One proposed mechanism involves the activation of N-methyl-D-aspartate receptors (NMDAR) in pre-sympathetic neurons. mtu.eduresearchgate.net The activation of these receptors by acetate can lead to increased neuronal excitability and, consequently, an elevation in sympathetic outflow. mtu.edurupahealth.com Furthermore, acetate has been shown to influence the production of nitric oxide (NO), a potent vasodilator, which can have opposing effects on blood pressure regulation. researchgate.netresearchgate.net While acetate can stimulate NO production in the peripheral vasculature, leading to vasodilation, its central effects on sympathetic outflow can counteract this, resulting in a net increase in blood pressure. researchgate.netphysiology.org

Research has also highlighted the differential effects of acetate on various autonomic regions of the brain. For instance, microinjection of acetate into the paraventricular nucleus (PVN) of the hypothalamus also elicits a sympathoexcitatory response, but the temporal dynamics of this response may differ from that observed in the CeA. mdpi.comresearchgate.net These findings suggest that acetate's influence on sympathetic outflow is region-specific within the central nervous system.

The connection between acetate, oxidative stress, and sympathetic outflow has significant implications for understanding the pathophysiology of conditions like alcohol-induced hypertension. The chronic generation of oxidative stress from ethanol metabolism can lead to long-term alterations in cardiovascular function. researchgate.net

Interactive Data Table: Effects of Acetate Microinjection on Sympathetic Nerve Activity and Blood Pressure

The following table summarizes representative findings from studies investigating the direct effects of acetate on the sympathetic nervous system.

| Brain Region of Microinjection | Observed Effect on Sympathetic Nerve Activity (SNA) | Observed Effect on Mean Arterial Pressure (MAP) | Proposed ajorediating Pathway(s) |

| Central Nucleus of Amygdala (CeA) | Increased | Increased | NMDAR Activation |

| Paraventricular Nucleus (PVN) | Increased | Increased | Nitric Oxide Modulation |

Advanced Analytical Techniques for Acetic Acid Research

Chromatographic Methods

Chromatography encompasses a suite of powerful separation techniques that are central to the analysis of acetic acid. These methods partition the analyte between a stationary phase and a mobile phase, allowing for its separation from other components in a mixture.

Gas chromatography (GC) is a well-established technique for the specific determination of volatile compounds like this compound. tandfonline.com It is particularly effective for analyzing residual solvents in pharmaceuticals and volatile fatty acids in environmental and biological samples. nih.gov In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing the stationary phase. A flame ionization detector (FID) is commonly used for quantification.

The analysis of highly polar organic acids like this compound by GC can present challenges such as "ghosting" (the appearance of a peak in a blank run) and "tailing" of peaks, which arise from adsorption phenomena within the system. tandfonline.com Methodological adjustments, such as using specific column packing materials like porous polymers and internal standardization with a structurally similar compound like propionic acid, are employed to mitigate these issues and ensure quantitative accuracy. tandfonline.com Headspace GC (HS-GC) is a variation that involves analyzing the vapor phase in equilibrium with the sample, which is particularly useful for determining volatile analytes in solid or liquid matrices. Quantum chemistry calculations have been used to study the retention time variations of this compound, noting that its interaction with solvents like dimethyl sulfoxide (B87167) (DMSO) can alter its retention behavior on polar capillary columns. researchgate.net

Table 1: Example of GC Conditions for this compound Analysis

| Parameter | Condition | Source |

| Technique | Headspace Gas Chromatography (HS-GC) | |

| Column | DB-620 (80m x 0.22mm, 1.8µm) | |

| Carrier Gas | Nitrogen | |

| Flow Rate | 4.0 mL/min | |

| Detector | Flame Ionization Detector (FID) | |

| Application | Residual solvent in Valacyclovir |

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for this compound analysis, offering several different separation modes tailored to the analyte's properties and the sample matrix. researchgate.net Because organic acids are highly polar, HPLC is often a preferred method. shimadzu.com

Ion exclusion chromatography is a specialized HPLC mode highly effective for separating weak acids, such as this compound, from strong acid anions and other sample components. shimadzu.comshimadzu.com The separation mechanism relies on the principle of Donnan exclusion. shimadzu.com The stationary phase consists of a sulfonated resin with fixed negative charges (anion exchange groups). shimadzu.com When an acidic mobile phase is used, strong acids are fully ionized and are repelled by the stationary phase, causing them to elute quickly in the void volume. shimadzu.comshimadzu.com In contrast, weak acids like this compound exist in a largely non-ionized state and can penetrate the pores of the stationary phase resin, leading to their retention and separation. shimadzu.comshimadzu.com

This technique is valuable for analyzing organic acid counterions in pharmaceutical products and for determining volatile fatty acids in complex matrices like wastewater, where it can effectively separate them from interfering inorganic anions. shimadzu.comthermofisher.com Detection can be accomplished using a UV-VIS detector or a conductivity detector. shimadzu.comedpsciences.org

Table 2: Example of Ion Exclusion Chromatography Conditions for this compound Analysis

| Parameter | Condition | Source |

| Column | IonPac ICE-AS6 (250x9 mm) | diduco.com |

| Mobile Phase | 0.7 mM Hexafluorobutyric acid (HFBA) in water | diduco.com |

| Flow Rate | 1.0 mL/min | diduco.com |

| Detector | Suppressed Conductivity | diduco.com |

| Application | Separation of a 12-component organic acid mixture | diduco.com |

Reversed-phase HPLC (RP-HPLC) is one of the most common chromatographic methods used for this compound analysis. researchgate.net This technique utilizes a nonpolar stationary phase, typically octadecylsilane (B103800) (C18) bonded to silica (B1680970), and a more polar mobile phase. google.com To achieve retention of a polar compound like this compound, the mobile phase pH is adjusted to be at least 1.5-2 units below its pKa (~4.76). chromatographyonline.com This suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and allowing it to be retained by the nonpolar stationary phase. chromatographyonline.com

The mobile phase typically consists of an aqueous buffer, such as phosphate (B84403) or phosphoric acid, and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netjchr.org Detection is commonly performed using a UV detector at a low wavelength, such as 205 nm or 210 nm, where the carboxyl group exhibits absorbance. researchgate.net RP-HPLC methods have been developed and validated for quantifying this compound in various samples, including pharmaceutical formulations and biological matrices. jchr.org

Table 3: Example of RP-HPLC Conditions for this compound Analysis

| Parameter | Condition | Source |

| Column | Kromasil-C18 (250 x 4.6mm, 5µm) | jchr.org |

| Mobile Phase | Orthophosphoric acid buffer and Acetonitrile | jchr.org |

| Flow Rate | 1.0 mL/min | jchr.org |

| Detector | UV at 210 nm | jchr.org |

| Application | Monitoring this compound in Lacosamide drug | jchr.org |

Ion exchange chromatography separates molecules based on their net charge by utilizing a stationary phase with charged functional groups. bme.hu For the analysis of this compound, which exists as the acetate (B1210297) anion in neutral or basic conditions, an anion exchange column is used. morana-rtd.com Analytes are separated based on their affinity for the ion exchange resin. toray-research.co.jp

This method is particularly useful for the simultaneous determination of multiple organic acids in samples such as vinegar. magtech.com.cn A rapid and sensitive ion chromatographic method was developed to quantify acetate with a detection limit as low as 0.24 ng. morana-rtd.com Detection is often achieved with a conductivity detector. To improve sensitivity, a suppressor is frequently used post-column to reduce the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions. shimadzu.commorana-rtd.com

Table 4: Example of Ion Exchange Chromatography Conditions for this compound Analysis

| Parameter | Condition | Source |

| Column | IonPac® AS11-HC (4 x 250 mm) anion exchange | morana-rtd.com |

| Mobile Phase | 4 mM Sodium Hydroxide (NaOH) | morana-rtd.com |

| Flow Rate | 1.5 mL/min | morana-rtd.com |

| Detector | Suppressed Conductivity | morana-rtd.com |

| Application | Air quality monitoring for this compound vapors | morana-rtd.com |

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

Reversed-Phase Chromatography with UV Detection

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are essential tools that probe the interaction of molecules with electromagnetic radiation, providing rich information about molecular structure, functional groups, and concentration. itwreagents.comscribd.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a premier technique for structural elucidation. enfist.si It provides detailed information about the chemical environment of atoms within a molecule, their connectivity, and their spatial proximity. enfist.si This allows for unambiguous confirmation of the this compound structure.

Infrared (IR) and Raman spectroscopy are used to identify functional groups by measuring molecular vibrations. researchgate.net These methods can confirm the presence of the characteristic carbonyl (C=O) and hydroxyl (O-H) groups of the carboxylic acid functional group in this compound. acs.org Advanced techniques like Vibrational Circular Dichroism (VCD) can even be used to study chirality transfer in systems involving this compound. acs.org

Mass Spectrometry (MS) is used to determine the molecular weight of a compound with high accuracy, which helps in confirming its molecular formula. scribd.com When coupled with a chromatographic technique (e.g., GC-MS or LC-MS), it becomes a powerful tool for both identifying and quantifying this compound in complex mixtures. d-nb.info

Finally, Ultraviolet-Visible (UV-Vis) spectroscopy, while providing limited structural information for a simple molecule like this compound, is widely used for quantification, especially as a detector in HPLC systems. itwreagents.com The absorbance of UV light is directly proportional to the concentration of the analyte, forming the basis for many quantitative assays. researchgate.net

Table 5: Application of Spectroscopic Techniques in this compound Research

| Technique | Application | Information Provided | Source |

| NMR | Structural Elucidation, Quantification | Atomic connectivity, chemical environment | enfist.si |

| IR / Raman | Structural Analysis | Functional group identification, hydrogen bonding | researchgate.netacs.org |

| Mass Spectrometry | Molecular Formula Determination | Molecular weight, fragmentation patterns | scribd.comacs.org |

| UV-Vis | Quantification | Concentration based on light absorbance | itwreagents.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the mechanisms of reactions involving this compound. By monitoring the changes in the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C, researchers can track the formation of products and intermediates over time.

In mechanistic studies, such as esterification reactions, NMR provides real-time data on the consumption of this compound and the appearance of the corresponding ester and water. spectroscopyonline.com Deuterated this compound (CD₃COOD) is often used in NMR studies as a solvent or a reagent to trace reaction pathways and investigate kinetic isotope effects. chemdor.com The distinct signals of the methyl and carboxyl protons in this compound shift as the reaction progresses, allowing for the calculation of reaction rates and the determination of reaction order. mdpi.comresearchgate.net For example, in the gas phase, ¹H NMR has been used to study the dimerization of this compound, revealing interactions with surfaces like glass. mdpi.com Variable-pressure and temperature NMR studies provide further insights into the dynamics of solvent exchange and hydrogen bonding in this compound solutions. acs.orgrsc.org

Key NMR applications in this compound research:

Reaction Kinetics: Monitoring the concentration changes of reactants and products.

Intermediate Identification: Detecting transient species that provide clues to the reaction pathway.

Structural Elucidation: Confirming the structure of products formed from this compound reactions.

Isotope Labeling Studies: Using deuterated this compound to trace the fate of specific atoms throughout a reaction. chemdor.com

Fourier-Transform Infrared (FT-IR) Spectroscopy in Mechanistic Studies

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable technique for studying the mechanistic details of reactions involving this compound by monitoring changes in vibrational frequencies of functional groups. scispace.com In-situ FT-IR allows for real-time analysis of the reaction mixture without the need for sampling, providing a dynamic picture of the chemical transformations. spectroscopyonline.comscispace.com

A prominent application of FT-IR in this context is the study of this compound synthesis or consumption. For instance, in the hydrolysis of acetic anhydride (B1165640), FT-IR can track the disappearance of the anhydride peak and the simultaneous appearance of the characteristic carbonyl (C=O) and hydroxyl (O-H) stretching bands of this compound. scispace.com Similarly, in the conversion of methane (B114726) and carbon dioxide to this compound, in-situ FT-IR helps to identify surface-adsorbed intermediates, shedding light on the reaction mechanism on catalyst surfaces. mdpi.comacs.org The technique is also employed in electrochemistry to study the electrooxidation of this compound, identifying intermediate species and products like acetate, acetyl, and carbon dioxide on catalyst surfaces. researchgate.net

Characteristic FT-IR Peaks for Monitoring this compound Reactions:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Mechanistic Studies |

| O-H | Stretching (in dimer) | ~2500-3300 (broad) | Indicates the presence of the carboxylic acid group and its hydrogen bonding state. |

| C=O | Stretching | ~1700-1725 | A strong band that is sensitive to the chemical environment; its shift or change in intensity is used to monitor the consumption or formation of this compound. spectroscopyonline.com |

| C-O | Stretching | ~1210-1320 | Tracks changes in the carboxylic acid moiety. |

| O-H | Bending | ~1375-1440 | Provides complementary information to the O-H stretching band. |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, making it invaluable for identifying and quantifying this compound and its reaction products. In mechanistic studies, MS can identify intermediates and final products, even at very low concentrations.